molecular formula AlN B1203061 氮化铝 CAS No. 24304-00-5

氮化铝

货号: B1203061
CAS 编号: 24304-00-5
分子量: 40.988 g/mol
InChI 键: PIGFYZPCRLYGLF-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Aluminum nitride is a solid nitride of aluminum with the chemical formula AlN. It is known for its high thermal conductivity and electrical insulation properties. This compound primarily exists in the hexagonal wurtzite crystal structure but can also form a metastable cubic zincblende phase. Aluminum nitride was first synthesized in 1862 and has since become an essential material in various advanced applications due to its unique properties .

Synthetic Routes and Reaction Conditions:

    This method involves reacting aluminum metal with nitrogen gas at high temperatures. The reaction can be represented as:

    Direct Nitridation of Aluminum: 2Al+N22AlN2\mathrm{Al} + \mathrm{N}_2 \rightarrow 2\mathrm{AlN} 2Al+N2​→2AlN

    This process typically occurs at temperatures ranging from 800°C to 1200°C . In this method, aluminum oxide (Al₂O₃) is reduced in the presence of carbon and nitrogen gas. The reaction is as follows:

    Carbothermal Reduction: Al2O3+3C+N22AlN+3CO\mathrm{Al}_2\mathrm{O}_3 + 3\mathrm{C} + \mathrm{N}_2 \rightarrow 2\mathrm{AlN} + 3\mathrm{CO} Al2​O3​+3C+N2​→2AlN+3CO

    This process requires temperatures around 1600°C .

Industrial Production Methods:

    Sintering: Aluminum nitride powders are often produced through sintering, where the powders are compacted and heated to form a solid mass.

    Chemical Vapor Deposition (CVD): This method involves the deposition of aluminum nitride films from gaseous precursors.

Types of Reactions:

    Aluminum nitride undergoes oxidation when exposed to air at high temperatures, forming aluminum oxide (Al₂O₃). The reaction can be represented as:

    Oxidation: 2AlN+3O22Al2O3+2N22\mathrm{AlN} + 3\mathrm{O}_2 \rightarrow 2\mathrm{Al}_2\mathrm{O}_3 + 2\mathrm{N}_2 2AlN+3O2​→2Al2​O3​+2N2​

    This reaction typically occurs at temperatures above 1200°C . When aluminum nitride comes into contact with water, it hydrolyzes to form aluminum hydroxide and ammonia:

    Hydrolysis: AlN+3H2OAl(OH)3+NH3\mathrm{AlN} + 3\mathrm{H}_2\mathrm{O} \rightarrow \mathrm{Al(OH)}_3 + \mathrm{NH}_3 AlN+3H2​O→Al(OH)3​+NH3​

    This reaction is more pronounced in powdered form .

Common Reagents and Conditions:

    Oxidation: Requires oxygen and high temperatures (above 1200°C).

    Hydrolysis: Requires water and can occur at room temperature.

Major Products:

科学研究应用

Aluminum nitride has a wide range of applications in scientific research and industry due to its exceptional properties:

作用机制

Target of Action

Aluminum nitride (AlN) primarily targets electronic components and substrates due to its high thermal conductivity and electrical insulation properties. It is widely used in microelectronics as a heat sink and substrate material .

Mode of Action

AlN interacts with its targets through its thermal and electrical properties. When used as a substrate, it efficiently dissipates heat generated by electronic components, preventing overheating and ensuring stable operation. Its electrical insulation prevents short circuits and maintains the integrity of electronic signals .

Biochemical Pathways

This oxidation process forms a porous oxide layer, primarily composed of aluminum oxide (Al₂O₃), which can affect the material’s thermal conductivity and mechanical properties .

Pharmacokinetics

In the context of materials science, pharmacokinetics can be likened to the absorption, distribution, metabolism, and excretion (ADME) properties of AlN. AlN exhibits high thermal stability and low reactivity, which contribute to its longevity and effectiveness in electronic applications. Its bioavailability in this context refers to its ability to maintain its properties over time under operational conditions .

Result of Action

The primary molecular and cellular effects of AlN’s action include efficient heat dissipation and electrical insulation. These effects result in enhanced performance and longevity of electronic devices. The formation of an oxide layer during oxidation can lead to changes in surface properties, potentially impacting the material’s effectiveness .

Action Environment

Environmental factors such as temperature, humidity, and exposure to reactive gases can influence the action, efficacy, and stability of AlN. High temperatures can accelerate oxidation, leading to the formation of a porous oxide layer that may degrade thermal conductivity. Humidity and reactive gases can further exacerbate this process, impacting the material’s performance .

Aluminum nitride’s unique properties make it an invaluable material in the field of electronics, providing both thermal management and electrical insulation. Understanding its mechanism of action and the factors influencing its performance is crucial for optimizing its use in various applications.

: Springer - Oxidation mechanism of aluminum nitride revisited : Journal of Advanced Ceramics - Oxidation mechanism of aluminum nitride revisited : Journal of Materials Research - Oxidation behavior of aluminum nitride

生化分析

Biochemical Properties

Aluminum nitride plays a significant role in biochemical reactions due to its catalytic properties. It interacts with various enzymes, proteins, and other biomolecules, facilitating reactions that would otherwise be less efficient. For example, aluminum nitride has been shown to act as a catalyst in the synthesis of chromeno[4,3-b]chromenes, interacting with enzymes and proteins to enhance the reaction rate . The nature of these interactions involves the binding of aluminum nitride to specific active sites on the enzymes, thereby stabilizing the transition state and lowering the activation energy required for the reaction.

Cellular Effects

Aluminum nitride influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, aluminum nitride can modulate the activity of certain signaling proteins, leading to altered gene expression patterns and metabolic fluxes. These changes can impact cell proliferation, differentiation, and apoptosis. Studies have shown that aluminum nitride can induce oxidative stress in cells, leading to the activation of stress response pathways and changes in cellular metabolism .

Molecular Mechanism

The molecular mechanism of aluminum nitride involves its interaction with biomolecules at the molecular level. Aluminum nitride can bind to enzymes and proteins, either inhibiting or activating their functions. This binding can result in conformational changes in the biomolecules, affecting their activity and stability. Additionally, aluminum nitride can influence gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to changes in the expression of genes involved in various cellular processes, such as metabolism, cell cycle regulation, and stress response .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of aluminum nitride can change over time due to its stability and degradation. Aluminum nitride is generally stable under standard laboratory conditions, but it can degrade over time when exposed to certain environmental factors, such as moisture and high temperatures. Long-term studies have shown that aluminum nitride can have sustained effects on cellular function, with some effects becoming more pronounced over time. For example, prolonged exposure to aluminum nitride can lead to cumulative oxidative stress in cells, resulting in long-term changes in cellular metabolism and function .

Dosage Effects in Animal Models

The effects of aluminum nitride vary with different dosages in animal models. At low doses, aluminum nitride may have minimal or no adverse effects, while at higher doses, it can induce toxic effects. Studies have shown that high doses of aluminum nitride can lead to oxidative stress, inflammation, and tissue damage in animal models. Threshold effects have been observed, where a certain dosage level must be reached before significant effects are seen. It is important to carefully control the dosage of aluminum nitride in experimental settings to avoid potential toxic effects .

Metabolic Pathways

Aluminum nitride is involved in various metabolic pathways, interacting with enzymes and cofactors to influence metabolic fluxes and metabolite levels. For example, aluminum nitride can interact with enzymes involved in oxidative phosphorylation, affecting the production of ATP and other metabolites. These interactions can lead to changes in cellular energy metabolism and overall metabolic homeostasis. Additionally, aluminum nitride can influence the levels of reactive oxygen species (ROS) in cells, impacting redox balance and oxidative stress responses .

Transport and Distribution

Within cells and tissues, aluminum nitride is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes and within different cellular compartments. The localization and accumulation of aluminum nitride can affect its activity and function, with certain cellular regions being more susceptible to its effects. For example, aluminum nitride may accumulate in mitochondria, where it can influence mitochondrial function and energy metabolism .

Subcellular Localization

The subcellular localization of aluminum nitride is critical for its activity and function. Aluminum nitride can be directed to specific cellular compartments or organelles through targeting signals and post-translational modifications. For instance, aluminum nitride may be localized to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be targeted to the endoplasmic reticulum or mitochondria, affecting protein folding and energy metabolism, respectively. The specific localization of aluminum nitride can determine its overall impact on cellular function and health .

相似化合物的比较

    Gallium Nitride (GaN): Like aluminum nitride, gallium nitride is a III-V semiconductor with a wurtzite crystal structure.

    Silicon Carbide (SiC): Silicon carbide is another compound with high thermal conductivity and electrical insulation properties.

Uniqueness of Aluminum Nitride:

属性

IUPAC Name

azanylidynealumane
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InChI

InChI=1S/Al.N
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InChI Key

PIGFYZPCRLYGLF-UHFFFAOYSA-N
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Canonical SMILES

N#[Al]
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Molecular Formula

AlN
Record name aluminium nitride
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DSSTOX Substance ID

DTXSID8066977
Record name Aluminum nitride (AlN)
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Molecular Weight

40.988 g/mol
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Physical Description

Dry Powder, Colorless translucent solid; [Merck Index] Pale grey or green-grey powder; Odor of ammonia in moist air; Decomposes in water; [Materion Advanced Chemicals MSDS]
Record name Aluminum nitride (AlN)
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CAS No.

24304-00-5
Record name Aluminum nitride
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Customer
Q & A

Q1: What makes aluminum nitride (AlN) a promising material for electronic packaging?

A1: Aluminum nitride exhibits a unique combination of high thermal conductivity, high electrical resistivity, and a coefficient of thermal expansion close to that of silicon. [, ] This makes it an ideal material for use as a substrate in electronic packaging, especially for high-power applications where heat dissipation is critical. [, ]

Q2: How can the mechanical properties of aluminum nitride ceramics be improved?

A2: The mechanical properties of AlN ceramics can be enhanced by reinforcing them with aluminum nitride whiskers. [] These whiskers, due to their high breaking strength and large elastic modulus, improve the overall strength and reliability of the ceramic material. []

Q3: What are the advantages of using aluminum nitride in high-power electronics?

A3: AlN is a suitable alternative to beryllium oxide, a highly toxic material, for high-power electronics. [] Its high thermal conductivity enables efficient heat dissipation, preventing overheating and ensuring reliable performance of electronic components. [, ]

Q4: Can aluminum nitride be used for optical applications?

A4: Yes, aluminum nitride is a promising material for integrated photonics. Its ability to be combined with silicon carbide allows for the creation of silicon-carbide-on-aluminum-nitride platforms. [] AlN's high thermal conductivity compared to silicon dioxide also benefits optical device performance. []

Q5: What are the advantages of using AlN as an insulator in silicon-on-insulator (SOI) structures?

A5: AlN offers superior thermal properties compared to conventional silicon dioxide insulators in SOI structures. [] This helps to address self-heating effects, leading to improved device performance and reliability. []

Q6: How does the addition of aluminum nitride impact the properties of tool ceramics based on chromium oxide?

A6: Adding ultra-dispersed aluminum nitride powder to chromium oxide-based tool ceramics enhances their mechanical properties. [] This is achieved through reaction sintering, which prevents the destruction of chromium oxide at high temperatures and leads to the formation of a solid solution at the interface. []

Q7: What methods are available for synthesizing aluminum nitride powder?

A7: Several methods exist for synthesizing AlN powder, including direct nitridation of aluminum, carbothermal reduction of aluminum oxide, and plasma synthesis. [, , , , , ] Each method offers its advantages and disadvantages in terms of cost, purity, and particle size control.

Q8: How does the carbothermal reduction method work for synthesizing aluminum nitride?

A8: The carbothermal reduction method involves heating a mixture of aluminum oxide and carbon in a nitrogen atmosphere at high temperatures. [] The carbon reacts with the oxygen from the aluminum oxide, leaving behind pure aluminum nitride. []

Q9: What are the challenges in sintering aluminum nitride ceramics?

A9: Sintering AlN ceramics is challenging due to its covalent bonding nature. [] Achieving high density and good mechanical properties requires careful control of sintering temperature, pressure, and the use of sintering aids. [] Non-uniform furnace temperatures during sintering can drastically affect the ceramic properties. []

Q10: Can aluminum nitride be deposited as a thin film?

A10: Yes, aluminum nitride thin films can be deposited using techniques like magnetron sputtering and plasma-enhanced atomic layer deposition (PEALD). [, ] These films find applications in various electronic and optoelectronic devices. [, ]

Q11: How does the morphology of aluminum nitride whiskers affect their properties?

A11: Aluminum nitride whiskers with a smooth surface, uniform length, straight structure, and high length-to-diameter ratio offer superior mechanical properties. [] Controlling the synthesis parameters is crucial to achieving desired whisker morphology. []

Q12: How can the oxygen content in aluminum nitride powder be reduced?

A12: Heating the aluminum nitride powder in a nitrogen atmosphere at high temperatures (e.g., 1800 °C) helps reduce its oxygen content. [] This process is essential for obtaining high-purity AlN powder for demanding applications. []

Q13: Can aluminum nitride be metalized for use in electronic circuits?

A13: Yes, aluminum nitride ceramics can be metalized using techniques like electroless nickel-phosphorus plating. [] Proper surface treatment of the ceramic is crucial for achieving strong adhesion of the metal film. []

Q14: What is the molecular formula and weight of aluminum nitride?

A14: The molecular formula of aluminum nitride is AlN. Its molecular weight is 40.988 g/mol.

Q15: How is the crystal structure of aluminum nitride characterized?

A15: X-ray diffraction (XRD) is commonly used to characterize the crystal structure of aluminum nitride. [, , ] AlN typically exhibits a hexagonal wurtzite crystal structure. []

Q16: What spectroscopic techniques are used to study aluminum nitride?

A16: Raman spectroscopy and photoluminescence measurements are valuable tools for investigating the structural and optical properties of aluminum nitride. [, ] These techniques provide information about defects, impurities, and electronic band structure.

Q17: What are the typical crystallite sizes achievable in aluminum nitride powder?

A17: Depending on the synthesis method and parameters, aluminum nitride powders with nanometric crystallite sizes (e.g., 30 nm) can be prepared. [] Controlling the crystallite size is crucial for tailoring the material's properties for specific applications.

Q18: How does the texture of aluminum nitride films influence their piezoelectric properties?

A18: The piezoelectric properties of AlN films depend heavily on their crystallographic texture. [] Films with a strong (002) texture exhibit enhanced piezoelectric properties, making them suitable for applications such as micro-electro-mechanical systems (MEMS) devices. []

Q19: How is aluminum nitride used in the production of LEDs?

A19: Aluminum nitride is employed as a buffer layer in gallium nitride-based LEDs. [] Its wide bandgap and good thermal conductivity make it suitable for improving the efficiency and performance of these devices. []

Q20: Can aluminum nitride host quantum emitters?

A20: Yes, research shows that aluminum nitride can host defect-center related single-photon emitters, which are crucial for quantum photonic applications. [] Heavy ion implantation techniques are being explored to create these emitters in AlN. []

Q21: How is aluminum nitride used in the fabrication of high-frequency resonators?

A21: Aluminum nitride's piezoelectric properties are utilized in the fabrication of high-frequency resonators for applications like wireless communication. [] The material's high mechanical quality factor and electromechanical coupling coefficient make it suitable for such devices. []

Q22: What are the environmental concerns associated with aluminum nitride production?

A22: The production of aluminum nitride, particularly through carbothermal reduction, can release greenhouse gases like carbon dioxide. [] Implementing sustainable practices and exploring alternative synthesis routes are essential to minimize the environmental impact.

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